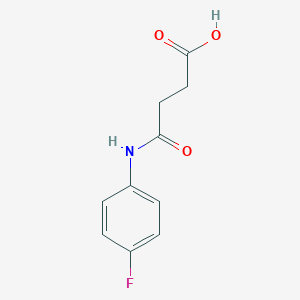

4-(4-Fluoroanilino)-4-oxobutanoic acid

Overview

Description

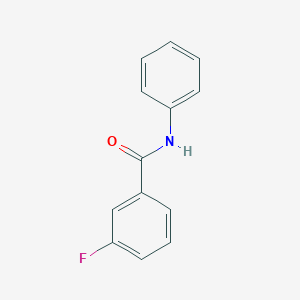

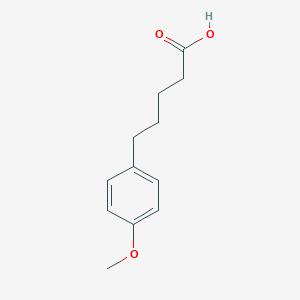

“4-(4-Fluoroanilino)-4-oxobutanoic acid” is a chemical compound with the molecular formula C10H12FNO2 . It is related to 4-Fluoroaniline, an organofluorine compound with the formula FC6H4NH2 . 4-Fluoroaniline is a colorless liquid and is one of three isomers of fluoroaniline . It is used as a precursor to various potential and real applications .

Synthesis Analysis

4-Fluoroaniline, a related compound, can be prepared by the hydrogenation of 4-nitrofluorobenzene . It is a common building block in medicinal chemistry and related fields .Molecular Structure Analysis

The molecular structure of “4-(4-Fluoroanilino)-4-oxobutanoic acid” consists of 10 carbon atoms, 12 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 2 oxygen atoms . The exact mass of the molecule is 197.08520679 g/mol .Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(4-Fluoroanilino)-4-oxobutanoic acid” include a molecular weight of 197.21 g/mol . It has a Hydrogen Bond Donor Count of 2 and a Hydrogen Bond Acceptor Count of 4 . The compound also has a Rotatable Bond Count of 5 .Scientific Research Applications

Crystal Structure Analysis

4-(4-Fluoroanilino)-4-oxobutanoic acid, also known as BFAOB, has been synthesized and its structure confirmed using single crystal X-ray diffraction (SC-XRD). This technique revealed two crystallographically different molecules in the asymmetric unit. The fluorobenzene ring orientation and hydrogen bonding were key in stabilizing the crystal packing. This compound also underwent Hirshfeld surface inspection and DFT calculations to explore non-covalent interactions and stability (Ashfaq et al., 2021).

Spectroscopic and Structural Investigations

The compound has been extensively studied through experimental and theoretical approaches. FT-IR, molecular structure analysis, first-order hyperpolarizability, MEP, HOMO, and LUMO analysis, and NBO analysis were conducted. These studies provided insights into the vibrational wavenumbers, NH stretching frequency, and the molecule's stability due to hyper-conjugative interactions and charge delocalization (Raju et al., 2015).

Molecular Docking and Nonlinear Optical Studies

The compound has been subjected to molecular docking studies, suggesting its potential in inhibiting Placenta growth factor (PIGF-1), indicating biological activities. It also has been identified as a candidate for nonlinear optical materials due to its dipole moment and hyperpolarizabilities, based on theoretical UV-Visible spectra and RDG analysis (Vanasundari et al., 2018).

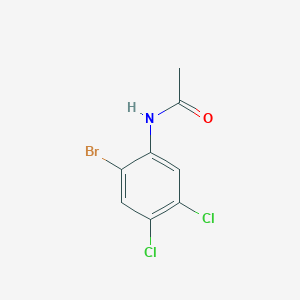

Antimicrobial Activities

Ethyl 2-(4-fluorobenzylidene)-3-oxobutanoate, a derivative of 4-(4-Fluoroanilino)-4-oxobutanoic acid, demonstrated significant in vitro antifungal and antimicrobial susceptibilities. Its crystal structure and synthesis were explored, highlighting its potential in antimicrobial applications (Kumar et al., 2016).

Enzyme-catalyzed Asymmetric Reduction

Studies have shown that enzyme-catalyzed asymmetric reduction of ethyl 4-chloro-3-oxobutanoate, a related compound, in an organic solvent-water diphasic system was efficient. This research provides insights into the potential applications of similar compounds in biochemical processes (Shimizu et al., 1990).

Inhibition Mechanism Study

Computational analysis of the inhibition mechanism of Notum, an enzyme modulating the Wnt signaling pathway, involved derivatives of 4-(4-Fluoroanilino)-4-oxobutanoic acid. This study provided insights into the therapeutic effects against diseases like osteoporosis, cancer, and Alzheimer’s (Yildiz & Yildiz, 2022).

Synthesis and Evaluation as GABA-T Inhibitors

Derivatives of gamma-vinyl-GABA, where vinylic hydrogen atoms were replaced by fluorine, including compounds related to 4-(4-Fluoroanilino)-4-oxobutanoic acid, were synthesized and evaluated as inhibitors of GABA-T. Their biochemistry was reported, providing insights into their potential medical applications (Kolb et al., 1987).

properties

IUPAC Name |

4-(4-fluoroanilino)-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-7-1-3-8(4-2-7)12-9(13)5-6-10(14)15/h1-4H,5-6H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAPJELQHRKGMDD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1NC(=O)CCC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70308505 | |

| Record name | 4-(4-fluoroanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Fluoroanilino)-4-oxobutanoic acid | |

CAS RN |

199461-14-8 | |

| Record name | 4-(4-fluoroanilino)-4-oxobutanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70308505 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

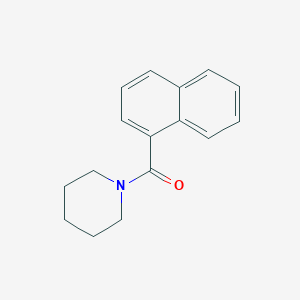

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

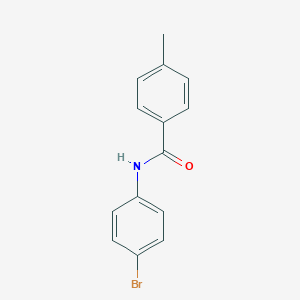

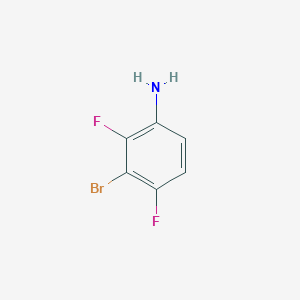

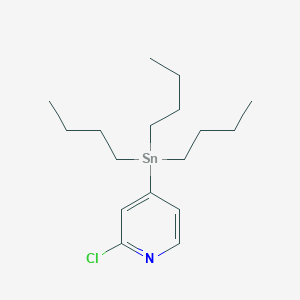

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N,N',N'-Tetraethyl-N''-(4-nitro-phenyl)-[1,3,5]triazine-2,4,6-triamine](/img/structure/B177043.png)

![N-[1-(3-aminophenyl)ethyl]acetamide](/img/structure/B177054.png)

![2-Butanoyl-2-azabicyclo[2.2.1]hept-5-EN-3-one](/img/structure/B177062.png)